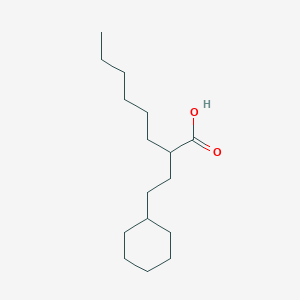

2-(2-Cyclohexylethyl)octanoic acid

Description

Structure

3D Structure

Properties

CAS No. |

7077-71-6 |

|---|---|

Molecular Formula |

C16H30O2 |

Molecular Weight |

254.41 g/mol |

IUPAC Name |

2-(2-cyclohexylethyl)octanoic acid |

InChI |

InChI=1S/C16H30O2/c1-2-3-4-8-11-15(16(17)18)13-12-14-9-6-5-7-10-14/h14-15H,2-13H2,1H3,(H,17,18) |

InChI Key |

WWDJPNTZDVALDA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(CCC1CCCCC1)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Properties of 2-(2-Cyclohexylethyl)octanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted physicochemical properties of 2-(2-Cyclohexylethyl)octanoic acid. Due to the limited availability of direct experimental data for this specific compound, this document extrapolates its properties based on the well-characterized moieties it comprises: octanoic acid and a cyclohexylethyl group. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields, offering insights into its potential behavior in various chemical and biological systems. General experimental protocols for determining these properties are also detailed to guide future empirical studies.

Introduction

This compound is a substituted carboxylic acid featuring a C8 aliphatic chain with a cyclohexylethyl group at the second carbon position. Its structure suggests a lipophilic character due to the presence of the cyclohexane ring and the alkyl chain, combined with the polar, acidic nature of the carboxylic acid group. Understanding the physicochemical properties of this molecule is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for designing formulations and experimental assays.

Predicted Physicochemical Properties

The following table summarizes the estimated physicochemical properties of this compound. These values are derived from the known properties of octanoic acid and cyclohexane, with qualitative predictions on how the combination of these structures would influence the overall properties. For comparison, the experimental values for octanoic acid are also provided.

| Property | Predicted Value for this compound | Experimental Value for Octanoic Acid | Rationale for Prediction |

| Molecular Formula | C₁₆H₃₀O₂ | C₈H₁₆O₂[1] | Addition of a C₈H₁₄ (cyclohexylethyl) group to octanoic acid. |

| Molecular Weight | 254.41 g/mol | 144.21 g/mol [1] | Sum of the atomic weights of the constituent atoms. |

| Melting Point (°C) | Higher than 16.5 °C | 16-16.5 °C[1] | The larger, more complex structure with increased van der Waals forces would likely lead to a higher melting point compared to octanoic acid. |

| Boiling Point (°C) | Significantly higher than 237 °C | 237 °C[1] | The substantial increase in molecular weight and surface area will lead to stronger intermolecular forces, thus requiring more energy to transition to the gas phase. Carboxylic acids generally have high boiling points due to hydrogen bonding.[2][3] |

| Aqueous Solubility | Lower than 0.68 g/L | 0.68 g/L (at 20°C)[4] | The addition of the large, nonpolar cyclohexylethyl group will significantly increase the hydrophobic character of the molecule, thereby reducing its solubility in water.[5] |

| pKa | Approximately 4.9 | ~4.89 | The electronic effect of the cyclohexylethyl group is primarily inductive and weakly electron-donating, which is expected to have a minimal impact on the acidity of the carboxylic acid group compared to the alkyl chain of octanoic acid. |

| LogP (Octanol-Water Partition Coefficient) | Higher than 3.05 | 3.05[6] | The addition of the hydrophobic cyclohexylethyl group will increase the lipophilicity of the molecule, leading to a higher logP value. |

Experimental Protocols

The following are detailed, generalized methodologies for the experimental determination of the key physicochemical properties of carboxylic acids like this compound.

Melting Point Determination

The melting point can be determined using a capillary melting point apparatus.[7][8]

-

Apparatus: Mel-Temp apparatus or similar, capillary tubes, thermometer.

-

Procedure:

-

A small, dry sample of the crystalline compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a steady, slow rate (1-2 °C per minute) near the expected melting point.[7]

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[7] For a pure compound, this range is typically narrow.

-

Boiling Point Determination

For a non-volatile liquid, the boiling point can be determined using a micro-boiling point or Thiele tube method.[9]

-

Apparatus: Thiele tube, thermometer, small test tube, capillary tube, heating source.

-

Procedure:

-

A small amount of the liquid is placed in a small test tube.

-

A capillary tube, sealed at one end, is placed open-end-down into the liquid.

-

The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil.

-

As the liquid is heated, a stream of bubbles will emerge from the capillary tube.

-

The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[9]

-

Aqueous Solubility Determination

The solubility of an organic acid in water can be determined by the shake-flask method.

-

Apparatus: Scintillation vials, analytical balance, shaker, centrifuge, pH meter, HPLC or UV-Vis spectrophotometer.

-

Procedure:

-

An excess amount of the compound is added to a known volume of water in a vial.

-

The vial is sealed and agitated in a shaker at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

The solution is then centrifuged to pellet the undissolved solid.

-

The concentration of the compound in the supernatant is determined using a suitable analytical method like HPLC or UV-Vis spectrophotometry. This concentration represents the aqueous solubility.

-

pKa Determination

The acid dissociation constant (pKa) can be determined by potentiometric titration.[10][11]

-

Apparatus: Potentiometer with a pH electrode, burette, beaker, magnetic stirrer.

-

Procedure:

-

A known concentration of the carboxylic acid is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH).[10]

-

The pH of the solution is measured after each addition of the base.

-

A titration curve of pH versus the volume of base added is plotted. The pH at the half-equivalence point corresponds to the pKa of the acid.[12]

-

LogP (Octanol-Water Partition Coefficient) Determination

The LogP value can be determined using the shake-flask method followed by quantification.[13]

-

Apparatus: Separatory funnel or vials, shaker, centrifuge, analytical instrument (HPLC or GC).

-

Procedure:

-

A known amount of the compound is dissolved in a mixture of n-octanol and water.

-

The mixture is shaken vigorously to allow for partitioning of the compound between the two phases until equilibrium is reached.

-

The mixture is then centrifuged to ensure complete separation of the two phases.

-

The concentration of the compound in both the n-octanol and water phases is determined using an appropriate analytical technique.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[13]

-

Visualization of Physicochemical Property Relationships

The following diagram illustrates the logical relationships and influences between the core physicochemical properties of an organic molecule like this compound.

Caption: Interrelationships of Physicochemical Properties.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. youtube.com [youtube.com]

- 3. youtube.com [youtube.com]

- 4. 辛酸 for synthesis | Sigma-Aldrich [sigmaaldrich.cn]

- 5. Octanoic acid | 124-07-2 [chemicalbook.com]

- 6. Octanoic Acid | C8H16O2 | CID 379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. acdlabs.com [acdlabs.com]

An In-depth Technical Guide on the Structural Elucidation and Characterization of 2-(2-Cyclohexylethyl)octanoic acid

Disclaimer: The following document provides a predictive guide to the structural elucidation and characterization of 2-(2-Cyclohexylethyl)octanoic acid. As of the time of writing, specific experimental data for this compound is not available in publicly accessible literature. The presented data and protocols are based on established principles of organic spectroscopy and analytical chemistry, drawing parallels from structurally similar molecules. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a saturated fatty acid characterized by a cyclohexylethyl substituent at the alpha-position of an octanoic acid backbone. Its unique structure, combining a linear aliphatic chain with a bulky cycloalkane moiety, suggests potential applications in drug development and materials science, where lipophilicity and steric hindrance are critical parameters. Accurate structural elucidation and characterization are paramount for understanding its physicochemical properties, biological activity, and for ensuring purity and consistency in any application.

This guide outlines the predicted analytical data and established experimental protocols for the comprehensive characterization of this compound.

Predicted Physicochemical Properties

The fundamental physicochemical properties of this compound have been predicted based on its chemical structure.

| Property | Predicted Value |

| Molecular Formula | C₁₆H₃₀O₂ |

| Molecular Weight | 254.41 g/mol |

| Monoisotopic Mass | 254.2246 Da |

| CAS Number | Not Assigned |

| Predicted LogP | ~6.5 |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established correlation tables and spectral data of analogous structures.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 10.0 - 12.0 | br s | 1H | -COOH |

| 2.30 - 2.45 | m | 1H | α-CH |

| 1.60 - 1.75 | m | 2H | -CH₂-CH(COOH)- |

| 1.55 - 1.70 | m | 5H | Cyclohexyl-H |

| 1.15 - 1.40 | m | 10H | -(CH₂)₅-CH₃, Cyclohexyl-H |

| 0.85 - 0.95 | t | 3H | -CH₃ |

| 0.80 - 1.00 | m | 4H | Cyclohexyl-H |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| 180.0 - 182.0 | -COOH |

| 45.0 - 47.0 | α-CH |

| 37.0 - 39.0 | Cyclohexyl-CH |

| 33.0 - 35.0 | Cyclohexyl-CH₂ |

| 31.0 - 33.0 | -CH₂-CH(COOH)- |

| 29.0 - 31.0 | -(CH₂)₅- |

| 26.0 - 28.0 | Cyclohexyl-CH₂ |

| 22.0 - 24.0 | -CH₂-CH₃ |

| 13.5 - 14.5 | -CH₃ |

Fourier-Transform Infrared (FT-IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch of carboxylic acid dimer |

| 2925, 2855 | Strong | C-H stretch (aliphatic) |

| 1705-1725 | Strong | C=O stretch of carboxylic acid dimer |

| 1450-1470 | Medium | C-H bend (scissoring) |

| 1210-1320 | Medium | C-O stretch |

| 920-950 | Broad, Medium | O-H bend (out-of-plane) |

Mass Spectrometry (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 254 | Low | [M]⁺ (Molecular Ion) |

| 237 | Medium | [M - OH]⁺ |

| 209 | Medium | [M - COOH]⁺ |

| 129 | High | [M - C₉H₁₇]⁺ (McLafferty rearrangement) |

| 83 | High | [C₆H₁₁]⁺ (Cyclohexyl cation) |

| 55 | High | [C₄H₇]⁺ |

Experimental Protocols

The following are generalized protocols for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 16 ppm, 32k data points, 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 240 ppm, 64k data points, 1024 or more scans, relaxation delay of 2-5 seconds.

-

-

2D NMR (Optional but Recommended):

-

Acquire COSY (Correlation Spectroscopy) to establish ¹H-¹H correlations.

-

Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.

-

Acquire HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range ¹H-¹³C correlations (2-3 bonds).

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and peak integration (for ¹H).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Solution: Dissolve a small amount of the sample in a suitable solvent (e.g., chloroform) and place it in a liquid cell.

-

-

Instrumentation: Use a standard FT-IR spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample holder (or solvent).

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI for GC-MS, or Electrospray Ionization - ESI for LC-MS).

-

GC-MS Protocol:

-

Inject the sample into a gas chromatograph (GC) for separation.

-

The separated components are then introduced into the mass spectrometer.

-

EI is typically used at 70 eV.

-

Acquire mass spectra over a range of m/z 50-500.

-

-

LC-MS Protocol:

-

Inject the sample into a liquid chromatograph (LC) for separation.

-

The eluent is introduced into the ESI source.

-

Acquire mass spectra in both positive and negative ion modes.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Mandatory Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Experimental Workflow for Structural Elucidation

Caption: General workflow for the structural elucidation of a novel fatty acid.

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling Pathway

Caption: Simplified PPAR signaling pathway for fatty acid metabolism.

Conclusion

While experimental data for this compound is not yet available, this guide provides a robust framework for its structural elucidation and characterization. The predicted spectroscopic data offers a valuable reference for researchers, and the detailed experimental protocols outline the necessary steps for obtaining empirical data. The visualization of its structure, analytical workflow, and a relevant biological pathway further aids in understanding this novel fatty acid. Future experimental work is required to validate these predictions and to fully explore the potential of this compound in various scientific and industrial applications.

Synthesis of Novel Cyclohexyl Fatty Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexyl fatty acids, characterized by a cyclohexane ring incorporated into their aliphatic chain, represent a unique class of lipids with significant potential in various scientific and therapeutic domains. Their distinct physicochemical properties, conferred by the bulky and rigid cyclohexyl moiety, make them valuable tools in membrane research and as precursors for novel drug candidates. This technical guide provides a comprehensive overview of the primary synthesis pathways for novel cyclohexyl fatty acids, catering to the needs of researchers and professionals in drug development. The guide details both biosynthetic and chemical synthesis methodologies, presents quantitative data in a comparative format, and provides illustrative diagrams for key pathways and workflows.

Biosynthesis of ω-Cyclohexyl Fatty Acids

Certain thermophilic acidophilic bacteria, such as Alicyclobacillus acidocaldarius, naturally produce ω-cyclohexyl fatty acids, which are crucial for maintaining membrane fluidity and stability in extreme environments.[1] Understanding this natural production mechanism provides a basis for potential biocatalytic and metabolic engineering approaches.

The Shikimate Pathway as a Precursor Route

The biosynthesis of the cyclohexanecarboxylic acid starter unit for ω-cyclohexyl fatty acid synthesis originates from the shikimate pathway.[1] Glucose is converted through a series of enzymatic steps to shikimic acid, a key intermediate in the biosynthesis of aromatic amino acids and other aromatic compounds in many organisms.

Conversion to Cyclohexylcarboxylyl-CoA

Shikimic acid is subsequently converted to cyclohexanecarboxylic acid, which is then activated to its coenzyme A (CoA) thioester, cyclohexylcarboxylyl-CoA. This activated starter unit then enters the fatty acid synthesis pathway, where it is elongated by the fatty acid synthase (FAS) complex through the addition of two-carbon units from malonyl-CoA.[1]

Diagram: Biosynthetic Pathway of ω-Cyclohexyl Fatty Acids

Caption: Biosynthesis of ω-cyclohexyl fatty acids from glucose.

Chemical Synthesis Methodologies

The chemical synthesis of cyclohexyl fatty acids offers greater flexibility in designing novel structures with desired functionalities, which is of particular interest for drug development. This section details several key chemical synthesis strategies.

Catalytic Hydrogenation of Phenylalkanoic Acids

A robust and widely applicable method for the synthesis of ω-cyclohexylalkanoic acids is the catalytic hydrogenation of the corresponding ω-phenylalkanoic acids. This reaction involves the reduction of the aromatic ring to a cyclohexane ring in the presence of a metal catalyst and a hydrogen source.

Experimental Protocol: General Procedure for Catalytic Hydrogenation

-

Catalyst Preparation: A suitable catalyst, such as rhodium-on-alumina or platinum oxide, is suspended in a solvent (e.g., acetic acid, ethanol).

-

Reaction Setup: The ω-phenylalkanoic acid is dissolved in the solvent and added to the reaction vessel containing the catalyst.

-

Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere at a specific pressure and temperature. The reaction is typically stirred vigorously to ensure efficient mixing.

-

Workup and Purification: After the reaction is complete (monitored by techniques like TLC or GC), the catalyst is removed by filtration. The solvent is evaporated, and the resulting cyclohexyl fatty acid can be purified by crystallization or chromatography.

| Starting Material | Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Yield (%) | Reference |

| Phenylacetic Acid | 5% Rh/Al2O3 | Acetic Acid | 25 | 3-4 | >95 | Generic Procedure |

| 3-Phenylpropionic Acid | PtO2 | Ethanol | 25 | 3 | ~90 | Generic Procedure |

| 4-Phenylbutyric Acid | 5% Ru/C | 10% NaOH(aq) | 100 | 15 | High | [1] |

Grignard Reagent-Based Synthesis

The reaction of a cyclohexyl Grignard reagent with an ω-halo fatty acid ester provides a versatile route for the synthesis of cyclohexyl fatty acids. This method allows for the introduction of the cyclohexyl group at a specific position along the fatty acid chain.

Experimental Protocol: General Procedure for Grignard Synthesis

-

Grignard Reagent Formation: Cyclohexyl bromide is reacted with magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether, THF) to form cyclohexylmagnesium bromide.

-

Coupling Reaction: The freshly prepared Grignard reagent is then added to a solution of an ω-bromo fatty acid ester at a controlled temperature.

-

Hydrolysis and Workup: The reaction is quenched with an acidic aqueous solution (e.g., dilute HCl or NH4Cl). The product is extracted with an organic solvent.

-

Purification: The crude product is purified by distillation or column chromatography to yield the desired cyclohexyl fatty acid ester, which can then be hydrolyzed to the corresponding carboxylic acid.

| Cyclohexyl Halide | ω-Halo Fatty Acid Ester | Solvent | Reaction Time (h) | Yield (%) | Reference |

| Cyclohexyl Bromide | Ethyl 11-bromoundecanoate | THF | 12 | 75-85 | [2] |

| Cyclohexyl Chloride | Methyl 6-bromohexanoate | Diethyl Ether | 8 | 60-70 | Generic Procedure |

Diagram: Chemical Synthesis Workflow via Grignard Reaction

Caption: General workflow for cyclohexyl fatty acid synthesis via a Grignard reaction.

Synthesis of Functionalized Cyclohexyl Fatty Acids for Drug Development

The synthesis of cyclohexyl fatty acids with additional functional groups is of great interest for the development of new therapeutic agents. These functional groups can modulate the compound's biological activity, solubility, and pharmacokinetic properties.

One approach involves the synthesis of substituted cyclohexanecarboxylic acids which can then be coupled to various moieties. For example, 4-phenylpiperidine-1-carbonyl cyclohexanecarboxylic acid has been reported as a potent inhibitor of diacylglycerol acyltransferase 1 (DGAT1), a target for the treatment of obesity.[3]

Experimental Protocol: Synthesis of a Functionalized Cyclohexyl Carboxylic Acid Derivative (Illustrative)

-

Starting Material: Commercially available 4-aminocyclohexanecarboxylic acid can be used as a versatile starting material.

-

Amide Coupling: The amino group can be acylated with a desired acid chloride or activated carboxylic acid to introduce a specific functional group.

-

Esterification/Amidation: The carboxylic acid moiety can be converted to an ester or amide to further modify the molecule.

-

Purification: The final product is typically purified by column chromatography and characterized by NMR and mass spectrometry.

| Starting Material | Reagent | Key Transformation | Therapeutic Target | Reference |

| 4-Aminocyclohexanecarboxylic acid | 5-Phenylthiazole-2-carbonyl chloride | Amide bond formation | DGAT1 | [3] |

| trans-4-(tert-Butoxycarbonyl)amino-1-cyclohexanecarboxylic acid | - | Intermediate for Janus kinase inhibitors | Janus Kinase | [1] |

Modern Synthetic Methodologies

While classical methods are effective, modern synthetic techniques offer novel pathways to access complex and stereochemically defined cyclohexyl fatty acids.

Diels-Alder Reaction

The Diels-Alder reaction, a [4+2] cycloaddition, can be a powerful tool for constructing the cyclohexene ring, which can then be hydrogenated to the corresponding cyclohexane. This approach allows for the introduction of various substituents on the ring with good stereocontrol. The reaction typically involves a conjugated diene and a dienophile containing a carboxylic acid or ester functionality.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has emerged as a versatile method for the synthesis of cyclic compounds, including those containing a fatty acid side chain. A diene-containing fatty acid can be cyclized in the presence of a ruthenium-based catalyst (e.g., Grubbs' catalyst) to form a cycloalkene, which can subsequently be hydrogenated. This method is particularly useful for the synthesis of macrocyclic structures.

Data Presentation and Characterization

The characterization of novel cyclohexyl fatty acids is crucial for confirming their structure and purity. Standard analytical techniques include:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Used to determine the purity and molecular weight of the synthesized compounds.[4][5][6][7][8][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical structure, including the stereochemistry of the cyclohexane ring.

-

Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups, such as the carboxylic acid and the cyclohexane ring.

Quantitative Data Summary

| Synthesis Method | Key Reagents | Typical Yields (%) | Advantages | Disadvantages |

| Catalytic Hydrogenation | ω-Phenylalkanoic acids, H2, Metal catalyst | 90-99 | High yields, clean reactions, scalable | Requires specialized high-pressure equipment |

| Grignard Reaction | Cyclohexyl magnesium halide, ω-halo fatty acid esters | 60-85 | Versatile for introducing the cyclohexyl group at various positions | Sensitive to moisture, requires anhydrous conditions |

| Diels-Alder Reaction | Conjugated dienes, dienophiles | Variable | Good stereocontrol, introduces functionality | Limited by the availability of suitable dienes and dienophiles |

| Ring-Closing Metathesis | Diene-containing fatty acids, Ru-catalyst | 60-90 | Access to macrocycles, good functional group tolerance | Catalyst can be expensive |

Conclusion

The synthesis of novel cyclohexyl fatty acids is a dynamic field with applications ranging from fundamental membrane biology to the development of new pharmaceuticals. This guide has outlined the principal biosynthetic and chemical methodologies for their preparation. While biosynthetic routes offer insights into natural production, chemical synthesis provides the versatility required for creating diverse and functionalized molecules. The choice of synthetic pathway will depend on the desired target structure, the required scale of synthesis, and the available resources. The continued development of novel synthetic strategies will undoubtedly expand the accessible chemical space of cyclohexyl fatty acids, paving the way for new scientific discoveries and therapeutic innovations.

References

- 1. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and evaluation of cyclohexane carboxylic acid head group containing isoxazole and thiazole analogs as DGAT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. avantiresearch.com [avantiresearch.com]

- 5. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-proteomics.com [creative-proteomics.com]

- 7. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 8. researchgate.net [researchgate.net]

- 9. pbr.mazums.ac.ir [pbr.mazums.ac.ir]

Unveiling the Presence of Cyclic Fatty Acids in Biological Systems: A Technical Overview

A comprehensive examination of the natural occurrence, quantification, and analysis of cyclic fatty acids in biological matrices. This guide serves as a resource for researchers, scientists, and professionals in drug development, providing in-depth technical details and methodologies.

Executive Summary

While the specific compound 2-(2-Cyclohexylethyl)octanoic acid has not been documented as naturally occurring in the reviewed scientific literature, a variety of other cyclic fatty acids, including cyclohexyl and cyclopropyl derivatives, have been identified in diverse biological samples. These unique lipids play crucial roles in cellular function and are gaining attention as potential biomarkers and therapeutic targets. This technical guide provides a thorough overview of the current knowledge on the natural occurrence of these related cyclic fatty acids, their quantitative analysis, and the experimental protocols for their detection. Furthermore, it outlines the biosynthetic pathways where known, offering a foundational understanding for future research and development in this area.

Natural Occurrence of Cyclic Fatty Acids

Cyclic fatty acids are a unique class of lipids characterized by the presence of a carbocyclic ring in their acyl chain. Their distribution in nature is specific to certain organisms and environments.

ω-Cyclohexyl Fatty Acids:

The most prevalent naturally occurring cyclohexyl fatty acids are ω-cyclohexyl fatty acids, where the cyclohexyl ring is at the terminal (ω) end of the acyl chain. These have been primarily identified in:

-

Bacteria: They are major components of the cell membranes of certain thermophilic and acidophilic bacteria, such as Bacillus acidocaldarius and Alicyclobacillus species, where they can constitute up to 65-93% of the total fatty acids.[1][2] These fatty acids are thought to enhance membrane stability in extreme environments. They have also been found in mesophilic bacteria like Curtobacterium pusillum and Propionibacterium cyclohexanicum.[1]

-

Animal Products: Trace amounts of ω-cyclohexyl fatty acids have been detected in butter and sheep fat.[1] Their presence in milk fat, specifically ω-cyclohexyltridecanoic acid, has been correlated with the composition of the animal's diet, particularly those rich in cereal meals.[1]

-

Geological Samples: Alkyl cyclohexanes and cyclohexyl alkanoic acids have been found in petroleum samples, with their origin potentially linked to the presence of bacteria like Alicyclobacillus.[1]

Cyclopropane Fatty Acids:

Fatty acids containing a cyclopropane ring are more widespread and have been identified in:

-

Bacteria: They are common constituents of the membrane lipids of a wide variety of bacteria.

-

Protozoa and Myriapoda: These organisms have also been shown to contain cyclopropane fatty acids.[3][4]

-

Plants: Some plants are known to synthesize cyclopropane fatty acids.

-

Human Tissues: Notably, cyclopropaneoctanoic acid 2-hexyl has been identified in human adipose tissue and serum.[3][4][5]

Quantitative Data on Cyclic Fatty Acids in Biological Samples

The concentration of cyclic fatty acids can vary significantly depending on the biological source and environmental conditions. The following table summarizes the available quantitative data from the literature.

| Cyclic Fatty Acid | Biological Sample | Concentration / Abundance | Reference(s) |

| ω-Cyclohexyl Fatty Acids | Bacillus acidocaldarius | ~65% of total fatty acids | [1] |

| ω-Cyclohexyl Fatty Acids | Acido-thermophilic bacteria | 74% to 93% of total fatty acids | [2] |

| ω-Cyclohexyltridecanoic acid | Milk fat (cows on cereal-rich diets) | 0.0% to 0.15% of milk fat | [1] |

| Cyclopropaneoctanoic acid 2-hexyl | Human adipose tissue | ~0.4% of total fatty acids | [3][5] |

| Cyclopropaneoctanoic acid 2-hexyl | Human serum | ~0.2% of total fatty acids | [3][5] |

Experimental Protocols

The analysis of cyclic fatty acids in biological samples requires specific extraction and analytical techniques. Below are detailed methodologies based on cited literature.

Extraction and Derivatization of Fatty Acids from Adipose Tissue and Serum

This protocol is adapted from the analysis of cyclopropane fatty acids in human samples.[5]

-

Lipid Extraction: Total lipids are extracted from the biological sample (adipose tissue or serum) using a chloroform/methanol mixture (2:1, v/v) according to the Folch method.

-

Saponification: The extracted lipids are saponified by heating with a solution of potassium hydroxide in methanol to release the fatty acids from their esterified forms (e.g., triglycerides, phospholipids).

-

Fatty Acid Methylation (FAMEs Preparation): The free fatty acids are then esterified to their fatty acid methyl esters (FAMEs) by heating with boron trifluoride in methanol. This derivatization step is crucial for improving the volatility and thermal stability of the fatty acids for gas chromatography analysis.

-

Extraction of FAMEs: The resulting FAMEs are extracted from the reaction mixture using n-hexane.

-

Picolinyl Ester Derivatization (for structural confirmation): For unambiguous identification of the cyclopropane ring position, fatty acids can be derivatized to picolinyl esters. This is achieved by reacting the unesterified fatty acids with trifluoroacetic anhydride, followed by a reaction with 3-hydroxymethylpyridine and 4-dimethylaminopyridine in dichloromethane.[5]

Analytical Instrumentation and Conditions

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the primary analytical technique for the separation and identification of cyclic fatty acids.

-

Gas Chromatograph: Equipped with a capillary column suitable for FAMEs analysis (e.g., a polar or mid-polar column).

-

Mass Spectrometer: Used for the detection and structural elucidation of the eluted compounds based on their mass spectra. The mass spectrum of picolinyl esters provides specific fragmentation patterns that help in determining the exact position of the cyclopropane ring.

-

Biosynthesis and Signaling Pathways

The biosynthesis of ω-cyclohexyl fatty acids in bacteria has been partially elucidated.

Biosynthesis of ω-Cyclohexyl Fatty Acids in Bacteria

In acidophilic thermophilic bacteria, ω-cyclohexyl fatty acids are synthesized from glucose via the shikimic acid pathway.[2] The cyclohexyl ring is formed from glucose, and it is believed that a cyclohexyl carboxyl-CoA derivative serves as a primer for the fatty acid synthase system to elongate the alkyl chain.[2]

General Workflow for Analysis of Cyclic Fatty Acids

The following diagram illustrates a typical workflow for the analysis of cyclic fatty acids from biological samples.

Conclusion and Future Directions

The study of naturally occurring cyclic fatty acids is an emerging field with significant potential. While this compound has not been identified in biological systems to date, the presence of other cyclohexyl and cyclopropyl fatty acids in bacteria, animals, and humans suggests that further exploration may reveal a greater diversity of these molecules. The methodologies outlined in this guide provide a solid foundation for researchers to investigate the presence and biological roles of these and other novel fatty acids. Future research should focus on more sensitive and comprehensive analytical techniques to screen a wider range of biological samples, elucidate the complete biosynthetic and metabolic pathways of these compounds, and explore their potential roles in health and disease.

References

- 1. Cyclohexyl and cyclohexenyl FA | Cyberlipid [cyberlipid.gerli.com]

- 2. Omega-cyclohexyl fatty acids in acidophilic thermophilic bacteria. Studies on their presence, structure, and biosynthesis using precursors labeled with stable isotopes and radioisotopes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of cyclopropaneoctanoic acid 2-hexyl in human adipose tissue and serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. files.core.ac.uk [files.core.ac.uk]

In-Depth Technical Guide: Predicted Biological Activity of 2-(2-Cyclohexylethyl)octanoic Acid via Computational Modeling

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the predicted biological activity, pharmacokinetic properties, and toxicological profile of 2-(2-Cyclohexylethyl)octanoic acid, a novel fatty acid analogue. Leveraging established computational models and in silico methodologies, this guide outlines a systematic approach to characterizing a novel chemical entity in the early stages of drug discovery. The content covers predicted biological targets, detailed computational protocols, structured data summaries, and visual representations of workflows and pathways to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

This compound is a synthetic derivative of octanoic acid, characterized by a cyclohexylethyl substitution. As a fatty acid analogue, it holds potential for interacting with biological pathways that metabolize or are modulated by endogenous lipids. The high costs and extended timelines associated with traditional drug discovery have driven the adoption of computational, or in silico, methods to predict the biological and toxicological profiles of new chemical entities.[1] These models allow for rapid screening and prioritization of candidates, significantly accelerating the development pipeline.[2]

This guide details the application of various computational tools to predict the biological activity of this compound, focusing on its potential protein targets, Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.

Predicted Biological Activities and Potential Targets

Based on its structural similarity to endogenous fatty acids and other synthetic fatty acid derivatives, this compound is predicted to interact with enzymes involved in lipid signaling. Key potential targets include:

-

Fatty Acid Amide Hydrolase (FAAH): FAAH is a critical enzyme in the endocannabinoid system, responsible for the degradation of anandamide.[1] Inhibition of FAAH leads to increased anandamide levels, which can produce analgesic, anti-inflammatory, and anxiolytic effects.[1][2] Various fatty acid derivatives have been explored as FAAH inhibitors, making this a primary target of interest.[2]

-

Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the prostaglandin synthesis pathway. Fatty acids, including derivatives, can act as substrates or inhibitors of COX enzymes, thereby modulating inflammatory responses.[3] For instance, 2-hexyl-cyclopropanedecanoic acid has been shown to increase human cyclooxygenase activity.[4]

The interaction with these targets suggests potential therapeutic applications in pain management, inflammation, and neurological disorders.

Computational Methodology and Protocols

A structured in silico workflow is employed to predict the compound's activity and drug-like properties.

Protocol:

-

Ligand 3D Structure Generation: The 2D structure of this compound is sketched using chemical drawing software (e.g., ChemDraw) and converted to a 3D structure.

-

Energy Minimization: The 3D structure is subjected to energy minimization using a suitable force field (e.g., AMBER or MMFF94) to obtain a stable, low-energy conformation. This is a standard procedure in computational chemistry.

-

Target Protein Structure Retrieval: The crystal structures of human FAAH (PDB ID: 2WJ1) and COX-2 (PDB ID: 6LU7) are retrieved from the Protein Data Bank (RCSB PDB).[5]

-

Protein Preparation: The protein structures are prepared by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning correct protonation states for amino acid residues at physiological pH (7.4).

Molecular docking predicts the preferred orientation of the ligand when bound to a protein target.[1]

Protocol:

-

Binding Site Definition: The active site of the target enzyme is defined based on the position of the co-crystallized native ligand or through literature review.

-

Docking Simulation: Molecular docking is performed using software such as AutoDock Vina or Glide. The prepared ligand is docked into the defined binding site of the prepared protein target.

-

Pose Analysis and Scoring: The resulting binding poses are analyzed. The top-ranked poses are evaluated based on their binding energy (e.g., kcal/mol) and the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) formed with the active site residues.[5]

ADMET properties are crucial for determining the viability of a compound as a drug.[6] These are predicted using Quantitative Structure-Activity Relationship (QSAR) models and other machine learning approaches.[6][7]

Protocol:

-

Input Preparation: The simplified molecular-input line-entry system (SMILES) string for this compound is generated.

-

Prediction using Web-Based Tools: The SMILES string is submitted to various online ADMET prediction servers (e.g., SwissADME, pkCSM, Leadscope).[8][9][10]

-

Parameter Analysis: A comprehensive set of pharmacokinetic and toxicological parameters is predicted. This includes oral bioavailability, blood-brain barrier penetration, cytochrome P450 (CYP) enzyme inhibition, Caco-2 permeability, and various toxicity endpoints such as mutagenicity and hepatotoxicity.[10][11]

Data Presentation

The quantitative data from the in silico predictions are summarized in the following tables.

Table 1: Predicted Physicochemical and Drug-Likeness Properties

| Property | Predicted Value | Drug-Likeness Rule | Compliance |

|---|---|---|---|

| Molecular Weight | 268.45 g/mol | Lipinski's Rule of 5 (<500) | Yes |

| logP (Octanol/Water) | 4.85 | Lipinski's Rule of 5 (<5) | Yes |

| Hydrogen Bond Donors | 1 | Lipinski's Rule of 5 (≤5) | Yes |

| Hydrogen Bond Acceptors | 2 | Lipinski's Rule of 5 (≤10) | Yes |

| Molar Refractivity | 80.5 cm³ | Ghose Filter (40-130) | Yes |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | Veber Rule (≤140) | Yes |

Table 2: Predicted ADMET Properties

| Parameter | Endpoint | Predicted Value | Interpretation |

|---|---|---|---|

| Absorption | Human Intestinal Absorption | >90% | High absorption |

| Caco-2 Permeability (logPapp) | >0.9 | High permeability[9] | |

| Blood-Brain Barrier (BBB) Permeability | LogBB > 0.3 | Likely to cross the BBB | |

| Distribution | Volume of Distribution (VDss) | >0.45 L/kg | Good tissue distribution |

| Metabolism | CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |

| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions | |

| Excretion | Total Clearance | ~0.6 L/h/kg | Moderate clearance rate[9] |

| Toxicity | AMES Mutagenicity | Negative | Non-mutagenic[8] |

| Hepatotoxicity | Low Probability | Low risk of liver injury[10] |

| | Oral Rat Acute Toxicity (LD50) | ~2.5 mol/kg | Class 4 Toxicity (Low)[9] |

Table 3: Predicted Biological Targets and Binding Affinities (Hypothetical)

| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Potential Effect |

|---|---|---|---|

| Fatty Acid Amide Hydrolase (FAAH) | 2WJ1 | -8.5 to -10.0 | Inhibition, Analgesic/Anti-inflammatory |

| Cyclooxygenase-2 (COX-2) | 6LU7 | -7.0 to -8.5 | Inhibition, Anti-inflammatory |

Mandatory Visualizations

Caption: Computational workflow for predicting biological activity.

Caption: Predicted interaction with the FAAH signaling pathway.

Caption: Logical workflow for ADMET-based compound filtering.

Conclusion

The in silico analysis of this compound predicts it to be a promising bioactive compound. Computational models suggest it has good drug-like properties, a favorable ADMET profile, and the potential to modulate key enzymes in the endocannabinoid and inflammatory pathways, such as FAAH and COX. These predictions strongly support its candidacy for further preclinical development. However, it is critical to emphasize that these computational predictions serve as a foundational guide. Subsequent experimental validation through in vitro binding assays, cell-based functional assays, and eventually in vivo animal models is essential to confirm the predicted biological activities and establish a definitive safety and efficacy profile.

References

- 1. Structural Model Based on Genetic Algorithm for Inhibiting Fatty Acid Amide Hydrolase [mdpi.com]

- 2. Application of computational methods to the design of fatty acid amide hydrolase (FAAH) inhibitors based on a carbamic template structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Computational Modeling of Competitive Metabolism Between ω3- and ω6 Polyunsaturated Fatty Acids in Inflammatory Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of Cyclopropaneoctanoic Acid 2-Hexyl in Human Adipose Tissue and Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Target-based drug discovery, ADMET profiling and bioactivity studies of antibiotics as potential inhibitors of SARS-CoV-2 main protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. Implementation of in silico toxicology protocols within a visual and interactive hazard assessment platform - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Frontiers | In Silico Pharmacokinetics, ADMET Study and Conceptual DFT Analysis of Two Plant Cyclopeptides Isolated From Rosaceae as a Computational Peptidology Approach [frontiersin.org]

- 11. s3.eu-west-1.amazonaws.com [s3.eu-west-1.amazonaws.com]

Investigating the Metabolic Fate of 2-(2-Cyclohexylethyl)octanoic Acid In Vitro: A Technical Guide

Disclaimer: The compound 2-(2-Cyclohexylethyl)octanoic acid is not described in publicly available scientific literature. This technical guide, therefore, presents a hypothetical investigation into its in vitro metabolic fate based on established biotransformation principles for structurally related molecules, including aliphatic carboxylic acids and compounds containing cyclohexyl moieties. The data and pathways described herein are illustrative and intended to serve as a framework for potential real-world experimental design.

Introduction

The assessment of a new chemical entity's (NCE) metabolic fate is a cornerstone of drug discovery and development. In vitro metabolism studies provide critical early insights into the biotransformation pathways, metabolic stability, and potential for drug-drug interactions. This guide outlines a comprehensive in vitro investigation of the hypothetical compound this compound. The structure of this compound, featuring a saturated cyclohexyl ring, an ethyl linker, and an octanoic acid chain, suggests several plausible metabolic pathways, including Phase I oxidation and Phase II conjugation. Understanding these pathways is essential for predicting its pharmacokinetic profile and potential toxicological liabilities.

Proposed Metabolic Pathways

Based on its chemical structure, this compound is predicted to undergo both Phase I and Phase II metabolism. The primary routes are anticipated to be β-oxidation of the fatty acid chain, hydroxylation of the cyclohexyl ring, and glucuronidation of the carboxylic acid group.

-

Phase I Metabolism: The aliphatic octanoic acid side chain is a prime substrate for mitochondrial β-oxidation, a catabolic process that shortens the fatty acid chain by two-carbon units per cycle.[1][2] Concurrently, the cyclohexyl ring presents a site for cytochrome P450 (CYP)-mediated hydroxylation, typically at the less sterically hindered C-4 position.[3]

-

Phase II Metabolism: The carboxylic acid moiety is a key functional group for conjugation reactions. The formation of an acyl-glucuronide via UDP-glucuronosyltransferase (UGT) enzymes is a highly probable metabolic route for facilitating excretion.[4]

Mandatory Visualization

Caption: Proposed metabolic pathway of this compound.

Experimental Protocols

A tiered approach is proposed to elucidate the metabolic fate, starting with stability assessment, followed by metabolite identification and enzyme phenotyping.

Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To determine the intrinsic clearance rate (CLint) and half-life (t½) of the parent compound.

Methodology:

-

Incubation Mixture: The parent compound (1 µM final concentration) is incubated with pooled HLM (0.5 mg/mL protein) in a potassium phosphate buffer (100 mM, pH 7.4).

-

Cofactor: The reaction is initiated by adding a pre-warmed NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Time Points: Aliquots are removed at 0, 5, 15, 30, 45, and 60 minutes.

-

Reaction Quenching: The reaction is stopped by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

-

Sample Processing: Samples are centrifuged (14,000 rpm, 10 min, 4°C) to precipitate protein. The supernatant is collected for analysis.

-

Analysis: The disappearance of the parent compound is monitored by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Data Analysis: The natural log of the peak area ratio (parent/internal standard) is plotted against time. The slope of the linear regression provides the elimination rate constant (k), from which the half-life (t½ = 0.693/k) and intrinsic clearance (CLint) are calculated.

Metabolite Identification and Profiling

Objective: To identify major metabolites formed in HLM incubations.

Methodology:

-

Incubation: A higher concentration of the parent compound (10 µM) is incubated with HLM (1 mg/mL) and an NADPH-regenerating system for 60 minutes. A control incubation without the cofactor is run in parallel.

-

Sample Preparation: The reaction is quenched and processed as described in section 3.1.

-

Analysis: Samples are analyzed using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with liquid chromatography.

-

Data Processing: Data is processed using metabolite identification software to detect potential metabolites by comparing the analyte chromatograms from the active and control incubations and searching for predicted biotransformations (e.g., +16 Da for hydroxylation, -28 Da for β-oxidation, +176 Da for glucuronidation).

Visualization of Experimental Workflow

Caption: Experimental workflow for metabolite identification.

Data Presentation

The following tables summarize the hypothetical quantitative data from the in vitro experiments.

Table 1: Metabolic Stability of this compound in Human Liver Microsomes

| Parameter | Value | Classification |

| Half-Life (t½, min) | 45.2 | Moderate Stability |

| Intrinsic Clearance (CLint, µL/min/mg) | 30.7 | Low-Moderate Clearance |

Table 2: Summary of Hypothetical Metabolites Identified in HLM Incubations

| Metabolite ID | Proposed Biotransformation | Mass Shift (Da) | Relative Peak Area (%) |

| M1 | Mono-hydroxylation (Cyclohexyl) | +16 | 35 |

| M2 | β-Oxidation (-C2H4) | -28 | 25 |

| M3 | Hydroxylation + β-Oxidation | -12 | 10 |

| M4 | Glucuronide Conjugate | +176 | 18 |

| Parent | Unchanged | 0 | 12 |

Table 3: Hypothetical Relative Contribution of CYP Isoforms to the Formation of M1

| CYP Isoform | Relative Contribution (%) |

| CYP3A4 | 55 |

| CYP2C9 | 25 |

| CYP2D6 | 10 |

| Others | <10 |

Conclusion

This guide outlines a hypothetical yet plausible in vitro metabolic profile for this compound. The primary predicted metabolic pathways are CYP-mediated hydroxylation on the cyclohexyl ring and β-oxidation of the octanoic acid chain, followed by glucuronidation of the parent compound. The compound demonstrates moderate stability and low-to-moderate intrinsic clearance in human liver microsomes, suggesting it may not be subject to rapid first-pass metabolism. CYP3A4 is predicted to be the major enzyme responsible for its oxidative metabolism. These in vitro findings provide a foundational understanding for guiding further preclinical development, including in vivo pharmacokinetic studies and drug-drug interaction risk assessment.

References

- 1. Pharmacokinetics, metabolism and off-target effects in the rat of 8-[(1H- benzotriazol-1-yl)amino]octanoic acid, a selective inhibitor of human cytochrome P450 4Z1: β-oxidation as a potential augmenting pathway for inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Mitochondrial hydroxylation of the cyclohexane ring as a result of beta-oxidation blockade of a cyclohexyl substituted fatty acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolic activation of carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Gas Chromatography Analysis of 2-(2-Cyclohexylethyl)octanoic Acid Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the qualitative and quantitative analysis of 2-(2-Cyclohexylethyl)octanoic acid methyl ester using gas chromatography (GC). The methodologies outlined are based on established practices for the analysis of fatty acid methyl esters (FAMEs), including those with cyclic and branched-chain structures.

Introduction

This compound is a synthetic fatty acid with potential applications in drug development and material sciences. Accurate and precise quantification is crucial for research, development, and quality control. Gas chromatography, particularly when coupled with flame ionization detection (GC-FID) or mass spectrometry (GC-MS), is a powerful technique for the analysis of its methyl ester derivative.[1][2][3][4] The conversion to the methyl ester increases the volatility and thermal stability of the analyte, making it amenable to GC analysis.[3]

Experimental Protocols

Sample Preparation: Esterification of this compound

To prepare this compound for GC analysis, it must first be converted to its methyl ester. Acid-catalyzed esterification is a common and effective method.[5][6]

Materials:

-

This compound sample

-

Anhydrous Methanol (CH₃OH)

-

Concentrated Sulfuric Acid (H₂SO₄) or Boron Trifluoride-Methanol solution (BF₃-Methanol)[6]

-

Heptane or Hexane (GC grade)

-

Saturated Sodium Chloride (NaCl) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Screw-capped glass test tubes

-

Vortex mixer

-

Heating block or water bath

-

GC vials with inserts

Protocol: Acid-Catalyzed Methylation

-

Sample Weighing: Accurately weigh approximately 10 mg of the this compound sample into a screw-capped glass test tube.

-

Reagent Addition: Add 2 mL of anhydrous methanol to the test tube.

-

Acid Catalyst: Carefully add 100 µL of concentrated sulfuric acid or 1 mL of 14% BF₃-methanol reagent.[6]

-

Reaction: Tightly cap the tube and vortex thoroughly. Place the tube in a heating block or water bath at 60-100°C for 1-2 hours.[5]

-

Extraction: After cooling to room temperature, add 1 mL of heptane and 1 mL of saturated NaCl solution. Vortex vigorously for 1 minute to extract the FAME into the organic layer.[7]

-

Phase Separation: Centrifuge briefly to separate the layers.

-

Collection: Carefully transfer the upper heptane layer to a clean GC vial.

-

Drying: Add a small amount of anhydrous sodium sulfate to the vial to remove any residual water.

-

Internal Standard (for Quantitative Analysis): If quantitative analysis is required, a known amount of an internal standard (e.g., methyl nonadecanoate, C19:0) should be added to the sample before esterification.[7]

Gas Chromatography (GC) Method

The following are recommended starting conditions for the GC analysis. Optimization may be necessary based on the specific instrument and column used. Capillary columns are preferred over packed columns for their higher separation efficiency.[3][8]

Table 1: Gas Chromatography Operating Conditions

| Parameter | Recommended Condition |

| Gas Chromatograph | Agilent 7890B or equivalent with FID or MS detector |

| Column | A polar stationary phase like a polyethylene glycol (e.g., DB-WAX, Omegawax) or a mid-polar phase like a cyanopropyl silicone is recommended.[8][9][10] Dimensions: 30 m x 0.25 mm ID, 0.25 µm film thickness. |

| Carrier Gas | Helium or Hydrogen at a constant flow rate of 1-2 mL/min.[9] |

| Inlet Temperature | 250°C[9] |

| Injection Volume | 1 µL |

| Split Ratio | 50:1 (can be adjusted based on sample concentration)[9] |

| Oven Program | Initial: 100°C, hold for 2 min. Ramp: 10°C/min to 250°C. Hold: 5 min at 250°C. |

| Detector | FID: 280°C, Hydrogen flow: 30 mL/min, Air flow: 300 mL/min, Makeup gas (N₂ or He): 25 mL/min.[9] MS: Transfer line: 250°C, Ion source: 230°C, Quadrupole: 150°C. Scan range: m/z 50-500. |

Data Presentation and Quantitative Analysis

Quantitative analysis can be performed using either an internal standard or an external standard calibration method. The use of an internal standard is recommended to correct for variations in injection volume and sample preparation.[11]

Table 2: Example Quantitative Data (Hypothetical)

| Parameter | Value |

| Analyte | This compound methyl ester |

| Internal Standard (IS) | Methyl Nonadecanoate (C19:0) |

| Retention Time of Analyte | To be determined experimentally |

| Retention Time of IS | To be determined experimentally |

| Calibration Range | 0.1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | To be determined experimentally |

| Limit of Quantification (LOQ) | To be determined experimentally |

| Repeatability (RSD%) | < 5% |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow from sample preparation to data analysis.

Caption: Workflow for the GC analysis of this compound methyl ester.

Logical Relationship for Quantification

The diagram below outlines the logic for quantitative analysis using an internal standard.

Caption: Logic for quantitative analysis using the internal standard method.

References

- 1. Gas chromatographic quantification of fatty acid methyl esters: flame ionization detection vs. electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitative analysis of fatty acid methyl esters by capillary gas chromatography with flame-ionization detection: quadrupole and sector mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]

- 4. researchgate.net [researchgate.net]

- 5. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. Sample Preparation - Fatty Acid Methyl Ester (FAME) | Stable Isotope Facility [stableisotopefacility.ucdavis.edu]

- 8. gcms.cz [gcms.cz]

- 9. agilent.com [agilent.com]

- 10. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]

- 11. Gas chromatographic analysis of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Protein Interaction Studies Using a Chemical Probe

Application Note: 17-Octadecynoic Acid (17-ODYA) as a Chemical Probe for Protein Fatty-Acylation

Introduction

Protein acylation is a critical post-translational modification where fatty acids are covalently attached to proteins, influencing their localization, trafficking, stability, and interaction networks.[1][2] 17-Octadecynoic acid (17-ODYA) is a powerful bioorthogonal chemical probe used to study protein fatty-acylation, particularly S-palmitoylation and N-myristoylation.[3][4] It is an analog of stearic acid (C18:0) that contains a terminal alkyne group. This alkyne serves as a "handle" for chemical ligation, allowing for the detection and identification of proteins that have been metabolically labeled with the probe.[5][6]

Principle of Use

The use of 17-ODYA is based on a two-step process: metabolic labeling followed by bioorthogonal ligation (Click Chemistry).

-

Metabolic Labeling: 17-ODYA is introduced to cultured cells and is readily taken up.[5] The cell's endogenous enzymatic machinery recognizes it as a fatty acid, converts it to 17-octadecynoyl-CoA, and transfers it onto substrate proteins via acyltransferases.[5]

-

Bioorthogonal Ligation (Click Chemistry): After labeling, cells are lysed. The alkyne handle on the incorporated 17-ODYA is then covalently linked to a reporter molecule containing an azide group via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[7] This reaction is highly specific and occurs under biocompatible conditions, meaning it does not interfere with native biomolecules.[8][9] The reporter can be a fluorophore (e.g., Azide-Fluor 488) for visualization or biotin-azide for affinity purification and subsequent identification by mass spectrometry.[3]

Applications

-

Global Profiling: Identification of the "palmitoyl-proteome" in various cell types and conditions.[3][10]

-

Dynamic Studies: Analysis of the kinetics and turnover of protein acylation using pulse-chase experiments.[5][11]

-

Target Validation: Confirmation of acylation on specific proteins of interest.[3]

-

Enzyme Substrate Discovery: Identification of substrates for specific palmitoyl acyltransferases (PATs) and acyl-protein thioesterases (APTs).[10]

Quantitative Data Summary

Quantitative analysis is crucial for understanding the dynamics of protein acylation. Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) can be combined with 17-ODYA labeling to provide precise quantification of changes in acylation levels between different experimental conditions.

Table 1: Example Quantitative Proteomics Data from a SILAC-17-ODYA Experiment This table represents hypothetical data from an experiment comparing 17-ODYA labeled proteins in control vs. treated cells. The ratio indicates the change in acylation.

| Protein ID | Gene Name | Protein Name | SILAC Ratio (Treated/Control) | Description |

| P63000 | GNAI2 | G-protein subunit alpha i2 | 2.5 | Known palmitoylated protein involved in signaling. |

| P04049 | RAF1 | RAF proto-oncogene | 0.4 | Acylation is downregulated upon treatment. |

| Q9Y2I1 | ZDHHC5 | Palmitoyltransferase ZDHHC5 | 1.1 | Stable acylation, likely auto-palmitoylation. |

| P08107 | SRC | Proto-oncogene tyrosine-protein kinase Src | 3.1 | Newly identified target of dynamic acylation. |

Table 2: Example Data from a 17-ODYA Pulse-Chase Experiment This table shows hypothetical data measuring the turnover of the 17-ODYA label on different proteins over time. A faster decay indicates more dynamic acylation.

| Protein ID | Gene Name | % 17-ODYA Signal Remaining (Chase Time) | Turnover Rate |

| 0 hr | 2 hr | ||

| P62805 | NRAS | 100% | 45% |

| Q15027 | FLOT1 | 100% | 92% |

| P27797 | LAT | 100% | 60% |

Experimental Protocols

Protocol 1: Metabolic Labeling of Mammalian Cells with 17-ODYA

This protocol describes the optimal method for delivering 17-ODYA to cultured cells by first saponifying it and complexing it with fatty acid-free BSA.[12]

Materials:

-

17-Octadecynoic Acid (17-ODYA)

-

Potassium Hydroxide (KOH)

-

Fatty Acid-Free Bovine Serum Albumin (FAF-BSA)

-

Phosphate-Buffered Saline (PBS)

-

Cell culture medium with delipidated Fetal Bovine Serum (dFBS)

-

Mammalian cells of interest (e.g., HEK293T, Jurkat)

Procedure:

-

Preparation of 17-ODYA-BSA Complex (5 mM Stock): a. Prepare a 100 mM stock of 17-ODYA in ethanol. b. In a glass vial, add 25 µL of 100 mM 17-ODYA. c. Add 25 µL of 750 mM KOH. Heat at 65°C for 30 minutes to saponify the fatty acid. d. Prepare a 1.7 mM FAF-BSA solution in PBS. e. Add 450 µL of the warm (55°C) FAF-BSA solution to the saponified 17-ODYA. f. Vortex vigorously and heat at 37°C for 1 hour to allow complex formation. The solution should be clear. g. Store the 5 mM stock solution at -20°C.

-

Cell Labeling: a. Culture cells to approximately 70-80% confluency. b. On the day of the experiment, replace the standard growth medium with fresh medium containing 10% dFBS. c. Add the 17-ODYA-BSA complex to the medium to a final concentration of 25-50 µM. As a negative control, treat a separate dish of cells with a palmitic acid-BSA complex or BSA alone. d. Incubate the cells for the desired period (typically 4-8 hours) at 37°C in a CO₂ incubator.[3] e. After incubation, wash the cells twice with cold PBS to remove excess probe. f. Harvest the cells by scraping (for adherent cells) or centrifugation (for suspension cells). The cell pellet can be stored at -80°C or used immediately for lysis.

Protocol 2: Click Chemistry Ligation and In-Gel Fluorescence Analysis

This protocol is for attaching a fluorescent azide reporter to 17-ODYA-labeled proteins for visualization.

Materials:

-

17-ODYA-labeled cell pellet

-

Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

Copper(II) Sulfate (CuSO₄)

-

Fluorescent Azide (e.g., Azide-Fluor 488)

-

SDS-PAGE reagents

Procedure:

-

Cell Lysis: a. Resuspend the cell pellet in 200-500 µL of cold Lysis Buffer. b. Sonicate the lysate briefly on ice to shear DNA and ensure complete lysis. c. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. d. Collect the supernatant and determine the protein concentration using a BCA assay.

-

Click Chemistry Reaction: a. In a microcentrifuge tube, combine 50-100 µg of protein lysate. b. Sequentially add the "Click-Mix" components (prepare fresh):

- Fluorescent Azide to a final concentration of 25 µM.

- TCEP to a final concentration of 1 mM (from a fresh 50 mM stock in water).

- TBTA to a final concentration of 100 µM (from a 1.7 mM stock in DMSO).

- CuSO₄ to a final concentration of 1 mM (from a 50 mM stock in water). c. Vortex briefly to mix. Incubate at room temperature for 1 hour in the dark.

-

In-Gel Fluorescence Analysis: a. Stop the reaction by adding 4X SDS-PAGE loading buffer and boiling for 5 minutes. b. Resolve the proteins on a Tris-Glycine SDS-PAGE gel. c. After electrophoresis, scan the gel using a fluorescence scanner with appropriate excitation/emission filters (e.g., 488 nm excitation for Azide-Fluor 488).[5] d. After scanning, the same gel can be stained with Coomassie Blue to visualize total protein loading.

Protocol 3: Biotin-Tagging, Enrichment, and Western Blot Analysis

This protocol is for identifying specific acylated proteins or for preparing samples for mass spectrometry.

Materials:

-

Same as Protocol 2, but replace Fluorescent Azide with Biotin-Azide.

-

Streptavidin-agarose beads

-

Wash Buffers (e.g., PBS with 0.1% SDS)

-

Elution Buffer (e.g., 2X SDS-PAGE loading buffer with excess biotin)

Procedure:

-

Lysis and Click Reaction: a. Perform cell lysis and the click chemistry reaction as described in Protocol 2, Steps 1 and 2, but using Biotin-Azide at a final concentration of 100 µM.

-

Enrichment of Biotinylated Proteins: a. After the 1-hour incubation, precipitate the protein by adding 4 volumes of cold acetone and incubating at -20°C for 20 minutes. b. Centrifuge to pellet the protein, discard the supernatant, and resuspend the pellet in PBS containing 1% SDS. c. Pre-wash streptavidin-agarose beads with PBS. d. Add the beads to the protein lysate and incubate for 1.5 hours at room temperature with rotation to capture biotinylated proteins. e. Pellet the beads by centrifugation and wash them extensively:

- Twice with PBS + 0.5% SDS.

- Twice with PBS.

-

Elution and Analysis: a. Elute the bound proteins by resuspending the beads in 2X SDS-PAGE loading buffer and boiling for 10 minutes. b. Centrifuge to pellet the beads and collect the supernatant containing the enriched proteins. c. Analyze the enriched proteins by Western blot using an antibody against a protein of interest, or prepare the sample for analysis by mass spectrometry.

Visualizations (Graphviz)

Caption: General workflow for identifying acylated proteins using 17-ODYA.

Caption: The CuAAC reaction for ligating a reporter to a labeled protein.

Caption: Workflow for a pulse-chase experiment to measure acylation dynamics.

References

- 1. Chemical Reporters for Exploring Protein Acylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Large-Scale Profiling of Protein Palmitoylation in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Proteomic Analysis of Fatty-acylated Proteins in Mammalian Cells with Chemical Reporters Reveals S-Acylation of Histone H3 Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Non-radioactive analysis of dynamic protein palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. info.gbiosciences.com [info.gbiosciences.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Global profiling of dynamic protein palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry [jove.com]

Application Note: Development and Protocol for a Competitive ELISA Kit for 2-(2-Cyclohexylethyl)octanoic Acid Detection

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(2-Cyclohexylethyl)octanoic acid is a novel synthetic carboxylic acid with potential applications in pharmaceutical and metabolic research. Accurate quantification of this small molecule in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and biomarker discovery. This document details the development and protocol of a sensitive and specific indirect competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the detection of this compound.

As a small molecule, this compound is a hapten and cannot elicit an immune response on its own.[1] To generate specific antibodies, it must first be conjugated to a larger carrier protein, making it immunogenic.[2][3] This kit utilizes a polyclonal antibody raised against a this compound-carrier protein conjugate and employs an indirect competitive assay format for quantification.[4][5]

Principle of the Assay

The assay is based on the principle of indirect competitive ELISA.[4] A known amount of this compound conjugated to a carrier protein (coating antigen) is pre-coated onto the wells of a microtiter plate. The sample containing the free "target" this compound is first incubated with a limited amount of specific primary antibody. This mixture is then added to the coated wells.

The free target acid in the sample competes with the immobilized coating antigen for the binding sites on the primary antibody.[6] After an incubation period, any unbound antibody and sample components are washed away. A secondary antibody conjugated to Horseradish Peroxidase (HRP) is then added, which binds to the primary antibody captured on the plate. Following another wash step, a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution is added. The HRP enzyme catalyzes the conversion of the substrate, producing a blue color that changes to yellow upon addition of a stop solution. The intensity of the color is measured spectrophotometrically at 450 nm. The signal intensity is inversely proportional to the concentration of this compound in the sample.[4]

Experimental Protocols

Protocol 1: Preparation of Hapten-Carrier Conjugate

The generation of specific antibodies requires the hapten (this compound) to be covalently linked to an immunogenic carrier protein, such as Keyhole Limpet Hemocyanin (KLH) for immunization or Bovine Serum Albumin (BSA) for plate coating.[3][] The carboxylic acid group on the hapten is used for conjugation.

Materials:

-

This compound

-

N-Hydroxysuccinimide (NHS)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[8]

-

Carrier Protein (BSA or KLH)

-

Dimethylformamide (DMF)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Dialysis tubing (10 kDa MWCO)

Methodology:

-

Activation of Hapten: Dissolve this compound, NHS, and DCC/EDC in a 1:1.2:1.2 molar ratio in anhydrous DMF.

-

Reaction: Stir the mixture at room temperature for 4-6 hours in the dark to form the NHS-ester activated hapten.

-

Conjugation: Separately, dissolve the carrier protein (e.g., BSA) in PBS (pH 7.4). Slowly add the activated hapten solution dropwise to the protein solution while gently stirring. A typical hapten-to-protein molar ratio is 20:1 to 40:1.

-

Incubation: Allow the conjugation reaction to proceed overnight at 4°C with gentle stirring.

-

Purification: Remove unconjugated hapten by extensive dialysis against PBS at 4°C for 48 hours, changing the buffer 4-5 times.

-

Characterization: Confirm the conjugation and estimate the hapten density using methods like MALDI-TOF mass spectrometry or UV-Vis spectrophotometry.[2]

-

Storage: Store the conjugate in aliquots at -20°C.

Caption: Workflow for hapten-carrier protein conjugation.

Protocol 2: Optimization by Checkerboard Titration

To determine the optimal concentrations of the coating antigen and the primary antibody, a checkerboard titration is performed.[9][10] This process ensures the highest signal-to-noise ratio and the best assay sensitivity.[11][12]

Methodology:

-

Coat Plate: Prepare serial dilutions of the coating antigen (e.g., 10, 5, 2.5, 1.25 µg/mL) in coating buffer (0.05 M Carbonate-Bicarbonate, pH 9.6). Add 100 µL of each dilution to different rows of a 96-well plate. Incubate overnight at 4°C.

-

Wash: Wash the plate 3 times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20).

-

Block: Add 200 µL/well of Blocking Buffer (e.g., 5% non-fat dry milk in PBS) and incubate for 1-2 hours at 37°C to prevent non-specific binding.[13]

-

Wash: Repeat the wash step.

-

Add Primary Antibody: Prepare serial dilutions of the primary antibody (e.g., 1:2000, 1:4000, 1:8000, 1:16000) in Assay Diluent (PBS with 1% BSA). Add 100 µL of each dilution to different columns of the plate. This creates a grid of varying coating and antibody concentrations.

-

Incubate: Incubate for 1 hour at 37°C.

-

Wash: Repeat the wash step.

-

Add Secondary Antibody: Add 100 µL of HRP-conjugated secondary antibody at its recommended dilution to all wells. Incubate for 1 hour at 37°C.

-

Develop and Read: Wash the plate 5 times. Add 100 µL/well of TMB substrate, incubate in the dark for 15-20 minutes, add 50 µL of Stop Solution, and read the absorbance at 450 nm.

-

Analyze: The optimal combination is the one that yields a high maximum absorbance (e.g., 1.5-2.0) with the lowest concentrations of both reagents, which will be used for the standard assay protocol.

Protocol 3: Standard Indirect Competitive ELISA Procedure

Reagent Preparation:

-

Standards: Prepare a dilution series of this compound in the appropriate sample matrix (e.g., drug-free serum or buffer) from a stock solution. A typical range might be 0, 1, 5, 10, 25, 50, 100 ng/mL.

-

Primary Antibody: Dilute the antibody to its predetermined optimal concentration in Assay Diluent.

-

Coating Antigen: Dilute the antigen to its predetermined optimal concentration in Coating Buffer.

Assay Procedure:

-

Coating: Add 100 µL/well of the optimal coating antigen dilution to a 96-well plate. Incubate overnight at 4°C.

-